molecular formula C8H4Cl2N2 B050164 2,6-Dichloroquinoxaline CAS No. 18671-97-1

2,6-Dichloroquinoxaline

Cat. No.: B050164
CAS No.: 18671-97-1
M. Wt: 199.03 g/mol
InChI Key: WFOKVKYNVKVWFK-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoxaline (CAS: 18671-97-1) is a halogenated heterocyclic compound with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol. It is a white to orange-green crystalline solid with a melting point range of 153–157°C and a boiling point of 278.6°C at 760 mmHg. It is insoluble in water but soluble in aromatic solvents like benzene and toluene . The compound is synthesized via condensation, cyclization, and chlorination reactions using precursors such as 4-chloro-o-nitroaniline and diketene, with optimized methods achieving >99% purity . Its primary applications include serving as an intermediate in agrochemicals (e.g., the herbicide quizalofop-ethyl) and pharmaceuticals, where it undergoes nucleophilic substitution reactions to generate bioactive derivatives .

Preparation Methods

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

  • 2,3-Dichloroquinoxaline
  • 2-Chloro-6-nitroquinoxaline
  • 6-Bromo-2,3-dichloroquinoxaline
Property 2,6-Dichloroquinoxaline 2,3-Dichloroquinoxaline 6-Bromo-2,3-dichloroquinoxaline
Molecular Formula C₈H₄Cl₂N₂ C₈H₄Cl₂N₂ C₈H₃BrCl₂N₂
Melting Point 153–157°C Not explicitly reported 72–74°C (precursor derivative)
C-Cl Bond Dissociation Energy (BDE) 93 kcal/mol (positions 2 and 6) 93 kcal/mol (position 2), higher at other positions N/A
Electronic Behavior Not studied in detail Exhibits mixed polarization in phosphorescence due to spin-orbit coupling N/A

Structural Insights :

  • Positional Reactivity: In this compound, the chlorine atoms at positions 2 and 6 exhibit lower C-Cl BDE (93 kcal/mol), making them more reactive toward nucleophilic substitution compared to chlorine atoms in other positions (e.g., 97 kcal/mol in chlorobenzene) . In contrast, 2,3-dichloroquinoxaline shows higher reactivity at the 3-position due to electronic effects. For example, in 6-bromo-2,3-dichloroquinoxaline, the 3-Cl is preferentially substituted by hydrazine due to the electron-withdrawing (-R) effect of bromine .
  • Electronic Polarization: 2,3-Dichloroquinoxaline displays distinct phosphorescence polarization patterns in host crystals like durene, with Type I (x-polarized) and Type II (z-polarized) emissions arising from spin-orbit and vibronic coupling . No such data exists for this compound.

Reactivity in Substitution Reactions :

Compound Reaction Partner Preferred Site Application Example
This compound Alcohols, thiols, amines Position 2 Antibacterial derivatives (e.g., 2-methoxy-6-chloroquinoxaline)
2,3-Dichloroquinoxaline Hydrazine Position 3 Anticancer hydrazone derivatives
6-Bromo-2,3-dichloroquinoxaline Hydrazine hydrate Position 3 Bioactive hydrazinylquinoxalines

Key Findings :

  • Regioselectivity: The 2-position in this compound is more reactive than the 6-position in nucleophilic substitutions due to steric and electronic factors. For example, Sonogashira cross-coupling occurs selectively at position 2 .
  • Steric Effects: Bulky substituents at position 6 in this compound hinder reactions at the adjacent chlorine, unlike the less sterically constrained 2,3-isomer .

Mechanistic Insights :

  • Derivatives of this compound exhibit antibacterial activity by disrupting cell membrane integrity, as shown in MIC assays against E. coli and S. aureus .
  • 2,3-Dichloroquinoxaline derivatives act as histone deacetylase (HDAC) inhibitors, inducing apoptosis in cancer cells via epigenetic modulation .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound 2,3-Dichloroquinoxaline
Melting Point (°C) 153–157 ~160 (estimated)
Boiling Point (°C) 278.6 290 (estimated)
Solubility Insoluble in water Similar profile

Table 2: Reaction Selectivity in Cross-Coupling

Reaction Type This compound 2,3-Dichloroquinoxaline
Sonogashira Coupling Position 2 Position 3
Nucleophilic Substitution Position 2 > 6 Position 3 > 2

Biological Activity

2,6-Dichloroquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

This compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions. The presence of chlorine atoms at the 2 and 6 positions makes it an excellent electrophile for further functionalization, leading to a variety of derivatives with enhanced biological activities .

Biological Activities

The biological activities of this compound and its derivatives include:

  • Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound have shown promising results in inhibiting bacterial growth .
  • Anticancer Properties : A notable study demonstrated that certain derivatives of quinoxaline possess substantial cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound exhibited IC50 values in the low micromolar range against human breast (MCF7) and lung (NCIH460) cancer cell lines .
  • Antiviral Activity : Some derivatives have been tested for their antiviral properties, showing effectiveness against viruses such as the herpes simplex virus (HSV) and cytomegalovirus. The mechanism often involves the inhibition of viral replication .
  • Anti-inflammatory Effects : Quinoxaline derivatives have also been explored for their anti-inflammatory potential. Studies have indicated that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at various positions on the quinoxaline ring can significantly alter its pharmacological properties. For instance:

Substituent Position Effect on Activity
2-positionEnhances antibacterial activity
3-positionIncreases anticancer efficacy
6-positionCritical for antiviral activity

This table summarizes how different substitutions can impact the biological efficacy of quinoxaline derivatives.

Case Studies

  • Anticancer Activity : A study synthesized a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline derivatives which were evaluated for their cytotoxicity against a panel of cancer cell lines. The results showed that certain modifications led to IC50 values lower than that of doxorubicin, a standard chemotherapy drug .
  • Antimicrobial Efficacy : In another study, several new symmetrically and asymmetrically substituted quinoxalines were synthesized from this compound. These compounds demonstrated significant antibacterial activity with minimal toxicity to normal cells .

Q & A

Q. What are the recommended synthetic methodologies for 2,6-Dichloroquinoxaline in academic research?

Basic
A robust approach involves nucleophilic aromatic substitution under microwave-assisted conditions, avoiding metal catalysts. For example, reacting 2-amino-5-aryl-1,3,4-oxadiazole with halogenated precursors in ethanol under reflux (6 hours) yields substituted quinoxalines . Post-synthesis, recrystallization (e.g., from methanol) and zone refining (300+ passes) ensure purity, as demonstrated for structurally similar dichloroquinoxaline derivatives .

Q. How should this compound be stored to maintain stability in laboratory settings?

Basic
Store in an inert atmosphere (e.g., nitrogen) at 2–8°C in airtight containers. Avoid moisture and light exposure, as degradation can alter photophysical properties. Safety protocols include using fume hoods and PPE due to acute toxicity (oral, skin, and eye hazards) .

Q. What purification techniques optimize this compound yield and purity?

Basic
Zone refining (300+ passes) and Bridgman crystal growth are effective for high-purity single crystals. Post-synthesis, recrystallization from non-polar solvents (e.g., toluene) removes impurities. Monitor purity via GC analysis (min. 98% purity threshold) .

Q. How does solubility influence solvent selection for reactions involving this compound?

Basic
this compound is insoluble in water but dissolves in aromatic solvents (benzene, toluene). Solvent choice should align with reaction thermodynamics—e.g., ethanol for microwave-assisted synthesis . Pre-saturate solvents to avoid precipitation during kinetic studies.

Q. Which spectroscopic methods best characterize the electronic structure of this compound?

Advanced
Phosphorescence spectroscopy at cryogenic temperatures (1.2–1.3 K) using a McPherson Model 2051 monochromator (0.8–2 Å bandwidth) resolves zero-field splitting and spin-orbit coupling . Optically Detected Magnetic Resonance (ODMR) identifies triplet sublevel dynamics, though substituent position (2,6 vs. 2,3) may alter polarization patterns .

Q. How can computational methods predict this compound’s reactivity in substitution reactions?

Advanced
Density Functional Theory (DFT) calculates transition-state geometries and regioselectivity. For example, quadrant-by-quadrant analysis of transition states guides ligand design for enantioselective reactions . Compare computed vs. experimental LogP values (2.95) to validate models .

Q. How do substituent positions (2,6 vs. 2,3) affect photophysical properties in dichloroquinoxalines?

Advanced
The 2,6 isomer’s symmetry may reduce spin-orbit vibronic coupling compared to 2,3-dichloroquinoxaline, altering phosphorescence polarization. Use spatial polarization experiments (rotating crystal axes) to map emission anisotropy . Contrast Type I (x-polarized) and Type II (z-polarized) bands .

Q. How can researchers resolve contradictions in reported phosphorescence lifetimes?

Advanced
Control spin-lattice relaxation (SLR) effects by varying temperature (1.3–4.2 K) and excitation modes (continuous vs. flash). For 2,3-dichloroquinoxaline, SLR from Tx to Tz sublevels explains lifetime discrepancies; similar protocols apply to 2,6 derivatives .

Q. What experimental designs are critical for studying this compound’s photodynamics?

Advanced
Use flash excitation (Chadwick-Helmuth Model 135N/1 source) to populate triplet states transiently. Monitor microwave-induced transients with a cooled EMI 9558QA photomultiplier. Calibrate monochromators to 3060–3120 Å for excitation .

Q. How are triplet-state kinetics analyzed for halogenated quinoxalines?

Advanced
Adiabatic inversion experiments determine sublevel populations and intersystem crossing rates. For 2,3-dichloroquinoxaline, Ty→Tx transitions enhance emission intensity; apply similar microwave-frequency sweeps (e.g., 100 MHz shifts) to 2,6 derivatives .

Q. Notes

  • Safety : Follow GHS protocols for acute toxicity (Category 4) and eye damage (Category 1) .
  • Data Gaps : Limited direct studies on this compound necessitate extrapolation from 2,3-isomer research. Validate assumptions via controlled comparative experiments.

Properties

IUPAC Name

2,6-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOKVKYNVKVWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066398
Record name Quinoxaline, 2,6-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18671-97-1
Record name 2,6-Dichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18671-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroquinoxaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2,6-dichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DICHLOROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

45 g of 2-hydroxy-6-chloroquinoxaline are treated in a sulphonation flask with 100 ml of phosphorus oxychloride. The mixture is stirred at reflux temperature for 20 minutes. The excess phosphorus oxychloride is thereupon distilled off and the residue is treated with 500 ml of ice-water. The product obtained is filtered off and washed with water until it is neutral. By crystallization from ethanol/water there is obtained 2,6-dichloroquinoxaline of melting point 152° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Dichloroquinoxaline
2,6-Dichloroquinoxaline
2,6-Dichloroquinoxaline

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